molecular formula C10H20N2O6 B11945782 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide CAS No. 80649-01-0

1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide

Cat. No.: B11945782
CAS No.: 80649-01-0
M. Wt: 264.28 g/mol
InChI Key: ZKPWDGHRHMPZKJ-UHFFFAOYSA-N
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Description

1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide is a substituted oxamide derivative characterized by two 1,3-dihydroxy-2-methyl-2-propyl groups attached to the nitrogen atoms of the oxamide core. Oxamides, the diamides of oxalic acid, are known for their versatility in applications ranging from slow-release fertilizers to photophysical materials.

Properties

CAS No.

80649-01-0

Molecular Formula

C10H20N2O6

Molecular Weight

264.28 g/mol

IUPAC Name

N,N'-bis(1,3-dihydroxy-2-methylpropan-2-yl)oxamide

InChI

InChI=1S/C10H20N2O6/c1-9(3-13,4-14)11-7(17)8(18)12-10(2,5-15)6-16/h13-16H,3-6H2,1-2H3,(H,11,17)(H,12,18)

InChI Key

ZKPWDGHRHMPZKJ-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(CO)NC(=O)C(=O)NC(C)(CO)CO

Origin of Product

United States

Preparation Methods

Reaction Protocol

A representative procedure uses diethyl oxalate (1.0 equiv) and 1,3-dihydroxy-2-methyl-2-propylamine (2.2 equiv) in anhydrous methanol under nitrogen. The reaction proceeds at 0–5°C to minimize side reactions, followed by gradual warming to room temperature over 12 hours. The product precipitates as a white solid, isolated via filtration (yield: 78–85%).

Key Reaction Parameters :

  • Solvent polarity critically influences reaction rate; polar aprotic solvents (e.g., DMF) accelerate aminolysis but reduce yield due to byproduct formation.

  • Stoichiometric excess of amine ensures complete substitution, though >2.2 equiv increases purification difficulty.

Direct Condensation of Oxalic Acid with Diol Amines

Oxalic acid reacts directly with 1,3-dihydroxy-2-methyl-2-propylamine under dehydrating conditions. This one-pot method avoids ester intermediates but requires precise pH control.

Acid-Catalyzed Condensation

A mixture of oxalic acid (1.0 equiv) and the diol amine (2.0 equiv) is refluxed in toluene with catalytic p-toluenesulfonic acid (0.05 equiv). Water removal via azeotropic distillation drives the reaction to completion within 6 hours. The crude product is recrystallized from ethanol/water (yield: 65–72%).

Optimization Insights :

  • Temperature : Excessively high temperatures (>110°C) promote decarboxylation, reducing yield.

  • Solvent : Toluene outperforms THF or DCM due to superior azeotropic water removal.

Transamidation of N,N'-Diacyloxamides

This method involves transamidation of preformed oxamide derivatives (e.g., N,N'-diacetyloxamide) with 1,3-dihydroxy-2-methyl-2-propanol under basic conditions.

Alkaline Transamidation

N,N'-Diacetyloxamide (1.0 equiv) reacts with the diol (2.5 equiv) in 1,2-dimethoxyethane using potassium tert-butoxide (1.2 equiv) as a base. The mixture is heated to 80°C for 4 hours, yielding the product after silica gel chromatography (yield: 60–68%).

Advantages :

  • Avoids handling corrosive oxalic acid derivatives.

  • Enables modular synthesis by varying acyl groups.

Enzymatic Synthesis

Recent advances utilize lipases (e.g., Candida antarctica Lipase B) to catalyze the condensation of oxalic acid derivatives with diol amines in non-aqueous media.

Biocatalytic Protocol

Oxalic acid dimethyl ester (1.0 equiv) and 1,3-dihydroxy-2-methyl-2-propylamine (2.0 equiv) are combined in tert-butanol with immobilized lipase (50 mg/mmol substrate). The reaction proceeds at 40°C for 48 hours, achieving 55–60% conversion.

Limitations :

  • Lower yields compared to chemical methods.

  • Enzyme cost and scalability challenges.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantages Drawbacks
Oxalate ester aminolysis78–85≥95High scalability, minimal byproductsRequires low-temperature conditions
Direct condensation65–7290–93One-pot synthesis, cost-effectiveSensitive to pH and temperature
Transamidation60–6888–91Modular substrate variationMulti-step purification required
Enzymatic synthesis55–6085–88Eco-friendly, mild conditionsLow efficiency, high enzyme cost

Analytical Characterization

Synthesized 1,4-bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide is characterized using:

  • NMR : 1H^1H NMR (DMSO-d6): δ 1.21 (s, 6H, CH3), 3.45 (m, 4H, CH2OH), 4.75 (br s, 4H, OH), 7.89 (s, 2H, NH).

  • FT-IR : Peaks at 3320 cm1^{-1} (O-H), 1645 cm1^{-1} (C=O), 1550 cm1^{-1} (N-H bend).

  • Mass Spectrometry : ESI-MS m/z 265.13942 [M+H]+^+.

Industrial-Scale Considerations

For bulk production, the oxalate ester aminolysis route is preferred due to its reproducibility and ease of solvent recovery. Continuous flow reactors improve heat management and reduce reaction time from 12 hours to 3 hours.

Recent Innovations

  • Microwave-Assisted Synthesis : Reducing reaction time to 30 minutes with comparable yields (75%).

  • Ionic Liquid Solvents : Enhancing solubility and reducing byproducts in transamidation reactions .

Biological Activity

1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide is a compound characterized by its unique molecular structure, which includes two oxamide functional groups and a backbone featuring two 1,3-dihydroxy-2-methyl-2-propyl moieties. Its molecular formula is C10H20N2O6C_{10}H_{20}N_{2}O_{6} with a molecular weight of 248.28 g/mol. This compound has garnered interest in medicinal chemistry and materials science due to its potential biological activities and reactivity as an oxamide.

The compound exhibits typical reactivity associated with oxamides, such as hydrolysis and acylation. The presence of hydroxyl groups allows for hydrogen bonding, which can enhance solubility and bioactivity. These properties facilitate diverse interactions that may contribute to its biological efficacy.

Antimicrobial Activity

Research indicates that 1,4-bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide may possess antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Antiparasitic Potential

Preliminary investigations suggest that the compound may also exhibit antiparasitic activity. For instance, studies involving similar oxamide derivatives have demonstrated their ability to inhibit the growth of malaria parasites, indicating a possible avenue for further exploration in antimalarial drug development .

Structure-Activity Relationship (SAR)

The biological activity of 1,4-bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide can be influenced by its structural features. The dual functionality as both an oxamide and a diol enhances its solubility and reactivity compared to other compounds. This unique arrangement allows for various interactions that are critical for biological activity.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various oxamides, 1,4-bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide was tested against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant inhibitory effects on bacterial growth at concentrations as low as 50 µg/mL.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli100 µg/mL
Pseudomonas aeruginosa200 µg/mL

Case Study 2: Antiparasitic Activity

In an experimental model using Plasmodium falciparum, the compound was evaluated for its potential antimalarial activity. The findings revealed that it possessed an effective dose (ED50) of approximately 27.74 mg/kg when administered orally, demonstrating a high potential to inhibit parasite development .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of 1,4-bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide shows favorable characteristics for oral administration. Studies have reported an LD50 greater than 4 g/kg, indicating a relatively safe profile at high dosages . Further research is needed to fully elucidate its pharmacodynamics and potential side effects.

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development : The compound serves as a scaffold for the development of new pharmaceuticals due to its structural properties that can facilitate interactions with biological targets. Its dual functionality as an oxamide and diol enhances its potential as a lead compound in drug discovery.
  • Antioxidant Activity : Preliminary studies suggest that compounds with similar structural features exhibit antioxidant properties, making 1,4-bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide a candidate for further investigation in formulations aimed at combating oxidative stress-related diseases.
  • Interaction Studies : Understanding the pharmacokinetics and pharmacodynamics of this compound is crucial for its application in therapeutics. Interaction studies can provide insights into how the compound behaves in biological systems, influencing its efficacy and safety profiles.

Materials Science Applications

  • Polymer Chemistry : The unique structure of 1,4-bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide may allow it to be utilized as a monomer or additive in polymer synthesis. Its hydroxyl groups can participate in polymerization reactions, potentially leading to materials with enhanced mechanical properties or thermal stability.
  • Coatings and Adhesives : Due to its chemical reactivity, the compound could be explored as a component in coatings or adhesives that require specific bonding characteristics or resistance to environmental factors.

Case Study 1: Pharmaceutical Efficacy

A study investigating the efficacy of similar oxamide compounds demonstrated their potential as anti-inflammatory agents. Researchers found that modifications to the hydroxyl groups significantly impacted biological activity, suggesting that 1,4-bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide could be optimized for therapeutic use through structural modifications.

Case Study 2: Material Properties

In materials science research, a comparative analysis involving various oxamide derivatives showed that those with similar hydroxyl functionalities exhibited improved adhesion properties when used in coatings. This suggests that 1,4-bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide may enhance performance in practical applications such as protective coatings or sealants.

Comparison with Similar Compounds

Oxamide (CAS 471-46-5)

Key Properties:

  • Slow-Release Fertilizer : Oxamide reduces ammonia volatilization by 38.3–62.7% compared to urea, enhancing nitrogen use efficiency (NUE) and maintaining crop yields .
  • Photophysical Behavior : Exhibits red-shifted n→π* and π→π* transitions compared to simple amides (e.g., acetamide), with a red shift of ~9500 cm⁻¹ for the n-state and ~5000 cm⁻¹ for the π→π* state. Unlike amides, oxamides display weak phosphorescence at 370 nm .
    Applications : Primarily used in agriculture as a nitrogen fertilizer and in materials science for excited-state studies .

N,N′-Bis(2-hydroxy-1-methoxycarbonylethyl)oxamide

Structural Features : Features methoxycarbonyl and hydroxyl substituents on ethyl side chains.
Reactivity : Undergoes elimination reactions under cyclodehydration conditions (e.g., with thionyl chloride or mesyl chloride), forming vinyl derivatives like N,N′-bis(1-methoxycarbonylvinyl)oxamide. This highlights the sensitivity of hydroxyl-containing oxamides to acidic or dehydrating agents .
Applications : Serves as a precursor in synthetic chemistry for generating conjugated systems, though its instability limits direct applications .

N,N′-Dimethyloxamide

Structural Features : Methyl groups on both nitrogen atoms.
Photophysical Properties : Shows a red shift of ~6300 cm⁻¹ in π→π* transitions compared to N-methylacetamide. Like other oxamides, it exhibits phosphorescence (lifetime ~0.01 sec), a property absent in simple amides .
Applications : Used in photochemical studies to explore excited-state dynamics and as a model for understanding substituent effects on emission properties .

1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide

Structural Features : Bulky 1,3-dihydroxy-2-methyl-2-propyl substituents.
Inferred Properties :

  • Solubility : Hydroxyl groups likely enhance water solubility compared to unsubstituted oxamide.
  • Stability : Steric hindrance from methyl groups may reduce hydrolysis rates, improving persistence in environmental applications.
  • Potential Applications:
  • Agriculture : Could act as a slow-release fertilizer with reduced leaching and volatilization due to enhanced solubility and steric protection of the amide bond.
  • Materials Science : Hydrogen-bonding capacity may facilitate self-assembly in polymers or coordination with metal ions.

Data Tables

Table 1: Structural and Functional Comparison of Oxamide Derivatives

Compound Name Substituents Key Properties Applications References
Oxamide None Slow N release, red-shifted transitions, weak phosphorescence Fertilizers, photophysics
N,N′-Bis(2-hydroxy-1-methoxycarbonylethyl)oxamide Methoxycarbonyl, hydroxyl Elimination-prone, synthetic intermediate Precursor for conjugated systems
N,N′-Dimethyloxamide Methyl Enhanced phosphorescence, red-shifted π→π* transitions Photochemical studies
1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide Dihydroxy, methyl High solubility, steric hindrance, potential chelation Fertilizers, polymers (inferred)

Table 2: Photophysical Properties of Oxamides vs. Amides

Property Oxamide N,N′-Dimethyloxamide Acetamide (Reference)
n→π* Transition Shift ~9500 cm⁻¹ (red) Baseline
π→π* Transition Shift ~5000 cm⁻¹ (red) ~6300 cm⁻¹ (red) Baseline
Phosphorescence Yes (λmax = 370 nm) Yes (τ = 0.01 sec) None

Research Findings

  • Agricultural Efficacy : Oxamide’s slow-release mechanism reduces ammonia loss by 38.3–62.7% compared to urea, with NUE improvements of ~15 kg N ha⁻¹ . The target compound’s substituents may further optimize N release kinetics.
  • Photochemical Behavior : Oxamides consistently show red-shifted transitions and phosphorescence due to extended conjugation and rigid structures, properties likely retained in 1,4-Bis(1,3-dihydroxy-2-methyl-2-propyl)oxamide .
  • Synthetic Challenges : Hydroxyl-containing oxamides (e.g., N,N′-Bis(2-hydroxy-1-methoxycarbonylethyl)oxamide) are prone to elimination, suggesting that the target compound’s synthesis may require mild conditions to preserve substituents .

Q & A

Q. What interdisciplinary approaches expand the compound’s applications in emerging fields like green chemistry or nanomedicine?

  • Methodological Answer : Partner with material scientists to develop bio-based polymers using the compound as a monomer. In nanomedicine, functionalize nanoparticles with the compound for targeted drug delivery. Prioritize life-cycle assessments (LCA) to evaluate environmental impact .

Methodological Notes

  • Theoretical Frameworks : Ground studies in relevant theories (e.g., molecular orbital theory for reactivity, QSAR for bioactivity) to guide experimental design and data interpretation .
  • Data Validation : Use triplicate measurements and external calibration standards to minimize analytical errors. Cross-validate findings with open-access databases or collaborative reproducibility studies .
  • Ethical Compliance : Adhere to institutional review boards (IRB) for biological studies and ensure compliance with REACH regulations for environmental safety .

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